molecular formula C10H7ClN2O2 B13543673 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid

4-(3-chloro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B13543673
M. Wt: 222.63 g/mol
InChI Key: IQWWZJGSAMXCMD-UHFFFAOYSA-N
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Description

4-(3-chloro-1H-pyrazol-1-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with a chlorine atom and attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions. For instance, 3-chloro-1H-pyrazole can be prepared by reacting 3-chloroacetylacetone with hydrazine hydrate.

    Coupling with Benzoic Acid: The synthesized 3-chloro-1H-pyrazole is then coupled with a benzoic acid derivative. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole nitrogen attacks the benzoic acid derivative, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom on the pyrazole ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups on the benzoic acid moiety.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation, and acid chlorides or anhydrides for esterification.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of carboxylated or hydroxylated derivatives.

    Reduction: Formation of reduced benzoic acid derivatives.

    Coupling: Formation of amides or esters.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays to investigate cellular pathways.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its derivatives may serve as intermediates in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(3-chloro-1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: It may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

    Cellular Pathways: It may interfere with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)benzoic acid: Lacks the chlorine substitution, which may affect its reactivity and binding properties.

    4-(3-bromo-1H-pyrazol-1-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical and biological activity.

    4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: Substitution with a methyl group instead of chlorine, affecting its steric and electronic properties.

Uniqueness

4-(3-chloro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological interactions. This substitution can enhance its binding affinity to certain targets and modify its pharmacokinetic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

4-(3-chloropyrazol-1-yl)benzoic acid

InChI

InChI=1S/C10H7ClN2O2/c11-9-5-6-13(12-9)8-3-1-7(2-4-8)10(14)15/h1-6H,(H,14,15)

InChI Key

IQWWZJGSAMXCMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)Cl

Origin of Product

United States

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